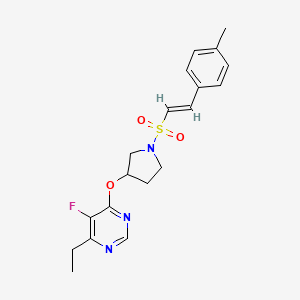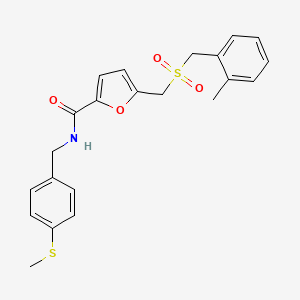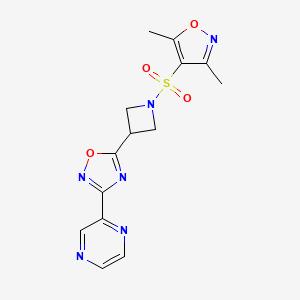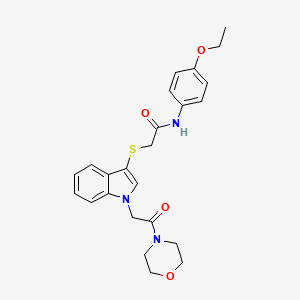
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
A study reported the synthesis of novel chromone-pyrimidine coupled derivatives, including compounds bearing fluoro groups on the chromone ring, which showed potent antibacterial activity. These compounds were synthesized using an environmentally friendly ionic liquid-promoted method. The most potent antibacterial compound amongst the synthesized derivatives was found to exhibit significant activity, comparable to standard drugs like miconazole. Further, the study explored the mode of action of these compounds through a d-alanine-d-alanine ligase enzyme assay and molecular docking studies, suggesting that these derivatives could be developed as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature in human cancer cell lines like HeLa (Tiwari et al., 2018).
Electrochemical Fluorination
Research into the electrochemical fluorination of 2-pyrimidyl sulfides has shown successful regioselective fluorination, yielding various fluorinated pyrimidines. This method utilized Et4NF·nHF or Et3N·3HF as a supporting electrolyte and fluoride ion source, demonstrating the potential for selective fluorination in synthesizing derivatives of pyrimidines, which could have applications in the development of new chemical entities with enhanced biological activity (Dawood et al., 1999).
Heterocyclic Compounds with Sulfonamido Moiety
A study aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents resulted in the creation of pyran, pyridine, and pyridazine derivatives. These compounds were tested for antibacterial activity, showing high activities and demonstrating the potential for the development of new antibacterial agents (Azab et al., 2013).
Fluoro Intermediates for Herbicidal Sulfonylureas
Research on new pyrimidine and triazine intermediates for herbicidal sulfonylureas preparation revealed the synthesis of 2-amino-4-trifluoromethyl-6-trifluoromethoxypyrimidine and other derivatives. These findings highlight the potential for developing selective post-emergence herbicides in crops like cotton and wheat, demonstrating the role of fluorinated pyrimidines in agricultural chemical development (Hamprecht et al., 1999).
Propriétés
IUPAC Name |
4-ethyl-5-fluoro-6-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-3-17-18(20)19(22-13-21-17)26-16-8-10-23(12-16)27(24,25)11-9-15-6-4-14(2)5-7-15/h4-7,9,11,13,16H,3,8,10,12H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKJDKTZLTZQW-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C=CC3=CC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)/C=C/C3=CC=C(C=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-ethyl-5-fluoro-6-((1-((4-methylstyryl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)


![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)
![4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide](/img/structure/B2615686.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2615691.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2615693.png)
![3,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2615694.png)

